

An In-Depth Technical Guide on the In Vivo Pharmacokinetics of Compound X

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Compound of Interest

Compound Name: G244-LM
Cat. No.: B10776001

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the in vivo pharmacokinetic profile of Compound X, a novel therapeutic agent. The following sections outline the experimental methodologies, key pharmacokinetic parameters, biodistribution, and potential metabolic pathways. All quantitative data are summarized for clarity, and experimental workflows are visualized to facilitate understanding.

Quantitative Pharmacokinetic Parameters

The pharmacokinetic properties of Compound X were evaluated in a murine model following a single intravenous (IV) and oral (PO) administration. The key parameters are summarized in the table below.

Parameter	Intravenous (IV)	Oral (PO)
Dose	1 mg/kg	5 mg/kg
C _{max} (ng/mL)	1250 ± 150	480 ± 95
T _{max} (h)	0.25	2.0
AUC (0-t) (ng·h/mL)	3200 ± 450	2100 ± 320
AUC (0-inf) (ng·h/mL)	3450 ± 480	2300 ± 350
Half-life (t _{1/2}) (h)	4.5 ± 0.8	5.1 ± 0.9
Clearance (CL) (mL/h/kg)	290 ± 40	-
Volume of Distribution (V _d) (L/kg)	1.8 ± 0.3	-
Bioavailability (F) (%)	-	38%

Biodistribution of Compound X

To understand the tissue distribution of Compound X, a study was conducted in a murine model. Tissues were collected at 24 hours post-administration of a 1 mg/kg radiolabeled dose.

Tissue	Concentration (% Injected Dose per Gram)
Blood	2.5 ± 0.5
Liver	15.8 ± 3.2
Spleen	29.0 ± 3.9
Kidneys	8.1 ± 1.5
Lungs	4.3 ± 0.9
Heart	1.9 ± 0.4
Brain	0.1 ± 0.05
Tumor	37.7 ± 5.3

Experimental Protocols

In Vivo Pharmacokinetic Study

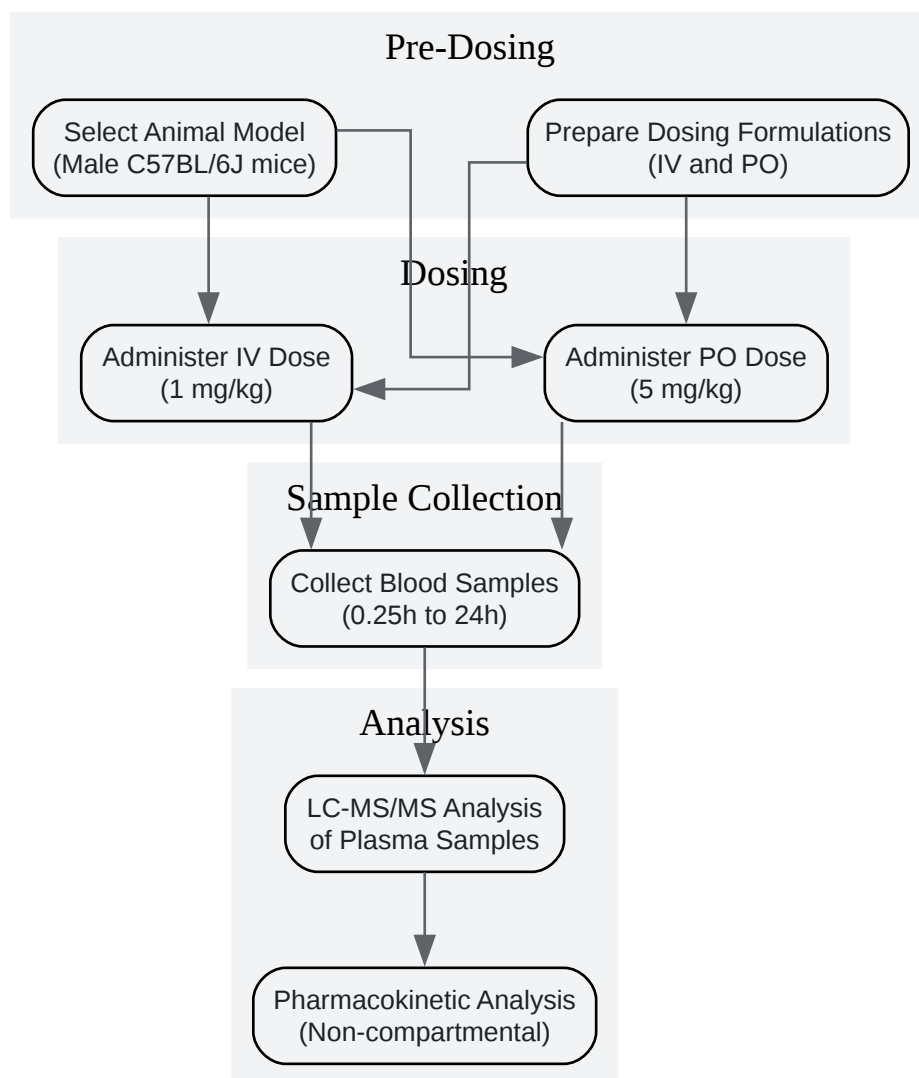
- Animal Model: Male C57BL/6J mice (n=5 per group), aged 8-10 weeks.
- Dosing:
 - Intravenous (IV): A single 1 mg/kg dose of Compound X was administered via the tail vein.
 - Oral (PO): A single 5 mg/kg dose of Compound X was administered by oral gavage.
- Sample Collection: Blood samples (approximately 50 μ L) were collected from the saphenous vein at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
- Sample Analysis: Plasma concentrations of Compound X were determined using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: Non-compartmental analysis was performed using Phoenix WinNonlin software to determine the key pharmacokinetic parameters.

Biodistribution Study

- Animal Model: Male C57BL/6J mice bearing KPC3-TRP1 tumors (n=5).
- Radiolabeling: Compound X was radiolabeled with Indium-111 (^{111}In).
- Administration: A single 1 mg/kg dose of ^{111}In -Compound X was administered intraperitoneally.
- Imaging: SPECT/CT imaging was performed at 24 hours post-injection to visualize the in vivo distribution.
- Ex Vivo Analysis: Following imaging, mice were euthanized, and tissues of interest were collected, weighed, and the radioactivity was measured using a gamma counter to determine the percentage of the injected dose per gram of tissue (%ID/g).[\[1\]](#)

Visualizations

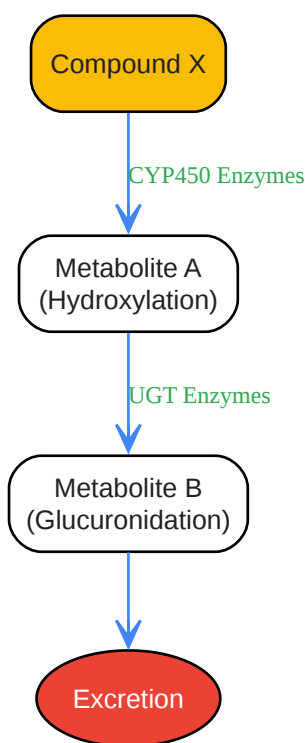
Experimental Workflow for In Vivo Pharmacokinetics



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Caption: Workflow for the in vivo pharmacokinetic study of Compound X.

Proposed Metabolic Pathway of Compound X



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Caption: Proposed primary metabolic pathway for Compound X.

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References

- 1. Longitudinal evaluation of the biodistribution and cellular internalization of the bispecific CD3xTRP1 antibody in syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
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